KDM5-C70
Overview
Description
Preparation Methods
KDM5-C70 is synthesized as an ethyl ester derivative of KDM5-C49. The synthetic route involves the esterification of KDM5-C49 with ethanol under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete esterification. Industrial production methods for this compound involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
KDM5-C70 primarily undergoes hydrolysis reactions in biological systems, where it is converted back to its parent compound, KDM5-C49 . This hydrolysis is facilitated by intracellular esterases. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from the hydrolysis of this compound is KDM5-C49, which retains the histone demethylase inhibitory activity .
Scientific Research Applications
KDM5-C70 has a wide range of scientific research applications:
Cancer Research: This compound has been extensively studied for its antiproliferative effects in various cancer cell lines, including myeloma and breast cancer cells
Cardiovascular Research: This compound has been shown to promote the maturation of cardiomyocytes by enhancing fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization.
Mechanism of Action
KDM5-C70 exerts its effects by inhibiting the activity of KDM5 histone demethylases, which are responsible for the demethylation of H3K4me3 . By inhibiting these enzymes, this compound increases the levels of H3K4me3, leading to changes in gene expression and chromatin structure. This inhibition results in the activation of various pathways involved in cell cycle regulation, apoptosis, and immune response .
Comparison with Similar Compounds
KDM5-C70 is compared with other KDM5 inhibitors such as KDM5-inh1 and Compound-48 . While all three compounds increase H3K4me3 levels, KDM5-inh1 is significantly more potent than this compound and Compound-48 . this compound is unique in its cell-permeable properties and its ability to induce a genome-wide elevation of H3K4me3 levels . Similar compounds include KDM5-inh1, Compound-48, and KDM5-C49 .
Properties
IUPAC Name |
ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCILOMUUNVPIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596348-32-1 | |
Record name | KDM5-C70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KDM5-C70 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.